molecular formula C25H24N6O2 B3226111 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide CAS No. 1251674-31-3

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide

Cat. No.: B3226111
CAS No.: 1251674-31-3
M. Wt: 440.5
InChI Key: AGFKMUAUAIUFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole ring, pyridine rings, and piperidine ring in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.

    Synthesis of the pyridine derivatives: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Coupling reactions: The oxadiazole and pyridine derivatives are then coupled using suitable reagents like palladium catalysts in a cross-coupling reaction.

    Formation of the piperidine ring: The piperidine ring can be introduced through hydrogenation of pyridine derivatives or by using piperidine as a starting material.

    Final coupling: The final step involves coupling the piperidine derivative with the oxadiazole-pyridine intermediate using amide bond formation techniques, such as using carbodiimides or other coupling agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted oxadiazole/pyridine rings.

Scientific Research Applications

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.

    Biological Research: It can be used as a probe or ligand in studying biological pathways and interactions.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridine rings can interact with active sites through hydrogen bonding, π-π stacking, or coordination with metal ions. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activity.

    Pyridine derivatives: Compounds with pyridine rings are widely studied for their diverse applications in medicinal chemistry and materials science.

    Piperidine derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic agents.

Uniqueness: 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This unique combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-24(28-17-18-6-4-12-26-16-18)20-10-14-31(15-11-20)23-21(9-5-13-27-23)25-29-22(30-33-25)19-7-2-1-3-8-19/h1-9,12-13,16,20H,10-11,14-15,17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFKMUAUAIUFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
Reactant of Route 3
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
Reactant of Route 6
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.